molecular formula C15H15N3O2 B15340503 4'-(3-Methylureido)biphenyl-4-carboxamide CAS No. 2227990-65-8

4'-(3-Methylureido)biphenyl-4-carboxamide

Cat. No.: B15340503
CAS No.: 2227990-65-8
M. Wt: 269.30 g/mol
InChI Key: XZOLGSYIAVQFCV-UHFFFAOYSA-N
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Description

4'-(3-Methylureido)biphenyl-4-carboxamide is a chemical compound belonging to the biphenyl-4-carboxamide family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-(3-Methylureido)biphenyl-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing a wide range of biphenyl derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4'-(3-Methylureido)biphenyl-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

4'-(3-Methylureido)biphenyl-4-carboxamide has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block for synthesizing more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4'-(3-Methylureido)biphenyl-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter regulation. The compound's molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

4'-(3-Methylureido)biphenyl-4-carboxamide is similar to other biphenyl-4-carboxamide derivatives, but it stands out due to its unique structural features and potential applications. Some similar compounds include:

  • Biphenyl-4-carboxylic acid

  • 4'-Amino-biphenyl-4-carboxamide

  • 4'-Hydroxy-biphenyl-4-carboxamide

These compounds share the biphenyl core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

2227990-65-8

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-[4-(methylcarbamoylamino)phenyl]benzamide

InChI

InChI=1S/C15H15N3O2/c1-17-15(20)18-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)

InChI Key

XZOLGSYIAVQFCV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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